(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

SHP2 allosteric inhibition Pharmacokinetic optimization hERG cardiac safety

Medicinal chemists targeting SHP2 allosteric inhibitors require enantiopure building blocks to eliminate chiral separation costs. (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate (CAS 2098564-13-5) is the Boc-protected (S)-enantiomer of the privileged 2-oxa-8-azaspiro scaffold-the conserved pharmacophoric core of clinical-stage SHP2 inhibitors TNO155, RMC-4550, and RMC-4630. Orthogonal protection (Boc at 4-amine, free NH at 8-piperidine) enables sequential functionalization for drug candidate construction. • Enantiopure (S)-form; avoids 50% inactive enantiomer burden and chiral SFC separation. • 98% purity; stored at 2-8°C; shipped ambient. • Global delivery; bulk quantities available.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B11760568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCC12CCNCC2
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1
InChIKeyKHVXQKCRFSXIID-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate: Chiral SHP2 Building Block


(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate (CAS 2098564-13-5, molecular formula C₁₃H₂₄N₂O₃, MW 256.34) is a Boc-protected chiral amine building block featuring the 2-oxa-8-azaspiro[4.5]decane spirocyclic scaffold with (S)-stereochemistry at the 4-position . This scaffold class has emerged as a privileged structure in medicinal chemistry, particularly as the core pharmacophoric element of multiple allosteric SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors that have advanced to clinical trials for RTK-driven and KRAS-mutant cancers [1]. The compound serves as a protected intermediate that, upon Boc deprotection, yields the corresponding (S)-2-oxa-8-azaspiro[4.5]decan-4-amine, enabling further functionalization at both the 8-position piperidine nitrogen and the 4-position amine for the construction of drug candidates .

Why Enantiopure (S)-Form Is Critical for SHP2 Inhibitors


Substitution of the enantiopure (S)-form (CAS 2098564-13-5) with the (R)-enantiomer (CAS 2227197-88-6) or the racemic mixture (CAS 2306264-45-7) is not functionally equivalent in the context of SHP2-targeted drug discovery. The (S)- or (3S,4S)-configured 2-oxa-8-azaspiro scaffold is the stereochemical determinant for productive engagement of the SHP2 tunnel allosteric binding pocket, as evidenced by every clinical-stage SHP2 inhibitor—TNO155, RMC-4550, RMC-4630 (vociprotafib), and IACS-15414—adopting this specific absolute configuration [1]. Use of the racemate introduces a 50% inactive enantiomer burden that necessitates chiral chromatographic separation, adding cost and reducing throughput [2]. Moreover, within the broader SHP2 discovery landscape, scaffold hopping from non-spirocyclic cores (e.g., pyrazolopyrimidinones) to the 2-oxa-8-azaspiro scaffold was shown to be the critical determinant for achieving optimal in vivo PK and eliminating hERG liability, as documented in the IACS-15414 optimization cascade [3]. The evidence below quantifies these differentiation points.

Comparative Evidence: (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate


Scaffold-Driven PK and hERG Safety Advantage

In the IACS-15414 discovery program, three scaffold generations were compared head-to-head within the same SHP2 inhibitor optimization campaign. The initial pyrazolopyrimidinone series displayed excellent biochemical potency but a suboptimal in vivo PK profile, precluding further development. Scaffold morphing to pyrazolopyrazines achieved excellent PK properties across species but introduced a narrow hERG window, creating cardiac safety risk. The final pyrimidinone series—which incorporates the 2-oxa-8-azaspiro[4.5]decane scaffold at its core—simultaneously achieved excellent potency, optimal in vivo PK across species, and no hERG liability up to 100 μM, a concentration far exceeding therapeutic exposure requirements [1]. This three-way scaffold comparison, conducted by the same research group using standardized assays, isolates the 2-oxa-8-azaspiro-containing scaffold as the only series satisfying potency, PK, and safety criteria concurrently.

SHP2 allosteric inhibition Pharmacokinetic optimization hERG cardiac safety

SHP2 Inhibitor Potency: Clinical Candidate Benchmarking

Multiple independent drug discovery programs have reported SHP2 inhibitory IC₅₀ values for clinical and late-preclinical candidates that incorporate the (S)-configured 2-oxa-8-azaspiro scaffold. SHP394 (Novartis) achieved an SHP2 IC₅₀ of 23 nM with high lipophilic efficiency and enhanced PK properties [1]. TNO155/batoprotafib (Novartis, Phase II clinical) demonstrated SHP2 wild-type IC₅₀ of 11 nM (0.011 µM) [2]. RMC-4550 (Revolution Medicines, Phase II) achieved an SHP2 IC₅₀ of 0.583 nM . IACS-15414 (MD Anderson) showed SHP2 IC₅₀ of 122 nM with oral bioavailability and xenograft efficacy . While these values represent the final drug molecules rather than the building block itself, they collectively demonstrate that the (S)-configured oxa-azaspiro scaffold is the conserved pharmacophoric element across all disclosed high-potency SHP2 allosteric inhibitor chemotypes, spanning three independent discovery organizations and potency ranges from sub-nanomolar to low-nanomolar.

SHP2 phosphatase inhibition Allosteric inhibitor potency Clinical-stage oncology assets

FAAH Inhibition: Spirocyclic Scaffold Superiority

In a systematic spirocyclic core screen for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane scaffold—the regioisomeric analog of the 2-oxa-8-azaspiro[4.5]decane core present in the target compound—was one of only two spirocyclic cores (alongside 7-azaspiro[3.5]nonane) that clearly distinguished themselves from all other spirocyclic cores evaluated, achieving FAAH kᵢₙₐcₜ/Kᵢ potency values greater than 1500 M⁻¹ s⁻¹ [1]. This represents a categorical potency threshold that other spirocyclic scaffolds failed to reach under identical screening conditions. While the data are for the 1-oxa regioisomer rather than the 2-oxa scaffold of the target compound, the shared oxa-azaspiro[4.5]decane architecture and heteroatom placement underscore the privileged nature of this scaffold topology for enzyme inhibition, providing orthogonal target-class validation beyond SHP2.

FAAH inhibition Spirocyclic scaffold screening kinact/Ki potency

Chiral Separation Advantage of Enantiopure (S)-Form

The enantiopure (S)-tert-butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate (CAS 2098564-13-5) is offered commercially at ≥97–98% purity by multiple vendors . The racemic analog (CAS 2306264-45-7) and the (R)-enantiomer (CAS 2227197-88-6) are also commercially available . Critically, the published asymmetric synthesis of the related (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine intermediate—the key chiral building block for TNO155, RMC-4630, and RMC-4550—documents that diastereomer separation from the racemic synthesis route required sequential conventional column chromatography (yielding only 95:5 diastereomeric ratio) followed by chiral SFC (supercritical fluid chromatography) to obtain enantiopure material, adding substantial purification cost and reducing throughput [1]. Procurement of the pre-resolved (S)-enantiomer building block bypasses this costly chiral separation step, directly enabling stereochemically controlled downstream synthesis.

Chiral resolution economics Enantiomeric purity Synthetic intermediate procurement

Boc Protection for Multi-Step Synthesis

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate incorporates a tert-butyloxycarbonyl (Boc) protecting group on the 4-position amine, which provides orthogonal protection relative to the free piperidine NH at the 8-position of the spirocyclic scaffold [1]. This orthogonality is synthetically critical: the 8-position piperidine can be functionalized first (e.g., via reductive amination, Buchwald-Hartwig coupling, or SNAr with heteroaryl halides) while the Boc-protected 4-amine remains inert, followed by acidic Boc deprotection (TFA or HCl) to reveal the free amine for subsequent coupling . This contrasts with the unprotected (S)-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 2170266-07-4 as dihydrochloride salt), which requires additional protection/deprotection steps if selective 8-position functionalization is desired. The Boc-protected form also provides enhanced storage stability; vendor specifications confirm stability at 2–8°C sealed in dry conditions, with Fujifilm Wako recommending frozen storage for long-term shelf life .

Amine protection strategy Synthetic intermediate stability Boc deprotection orthogonality

Application Scenarios: (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate


SHP2 Allosteric Inhibitor Development

This is the highest-confidence application scenario based on the evidence. The (S)-configured 2-oxa-8-azaspiro scaffold is the conserved pharmacophoric core of all disclosed clinical-stage SHP2 allosteric inhibitors (TNO155, RMC-4550, RMC-4630/vociprotafib) and late-preclinical candidates (SHP394, IACS-15414) [1]. The Czako et al. (2021) scaffold optimization cascade demonstrated that only the pyrimidinone series incorporating this scaffold simultaneously resolved potency, in vivo PK, and hERG cardiac safety liabilities [2]. Medicinal chemistry teams pursuing SHP2 tunnel allosteric site inhibitors should procure the enantiopure (S)-form to ensure stereochemical compatibility with the SHP2 binding pocket and to enable sequential functionalization at the 8-position piperidine nitrogen (for heteroaryl appendage installation) followed by Boc deprotection and 4-position amine elaboration .

Fragment-Based Drug Discovery and Scaffold-Hopping

Beyond SHP2, the oxa-azaspiro[4.5]decane architecture has demonstrated privileged scaffold properties in systematic enzyme inhibitor screens. The FAAH program at Johnson & Johnson identified the 1-oxa-8-azaspiro[4.5]decane core as one of only two spirocyclic scaffolds (out of a broader panel) achieving FAAH kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹ s⁻¹, with lead compounds showing in vivo target engagement via elevated brain anandamide levels [3]. The 2-oxa regioisomer of the target compound offers a distinct vector geometry from the 1-oxa scaffold while retaining the favorable spirocyclic topology. Procurement of the Boc-protected (S)-enantiomer enables fragment growth at both the 8-position (piperidine NH) and the 4-position (after Boc removal), providing two independent diversity vectors for library synthesis or scaffold-hopping campaigns targeting enzyme classes beyond phosphatases, including FAAH, σ1 receptors, and potentially other allosteric enzyme targets [4].

Asymmetric Synthesis and Chiral Methodology Development

The commercial availability of enantiopure (S)-tert-butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate at ≥97–98% purity, alongside its (R)-enantiomer (CAS 2227197-88-6) and racemic form (CAS 2306264-45-7), makes this compound series a well-defined system for chiral methodology development and validation . The Chinese patent CN202211381436 documents the synthetic challenges of achieving high enantiomeric excess in the related (3S,4S)-3-methyl series, where the original J. Med. Chem. 2020 route required chiral SFC after conventional chromatography to isolate enantiopure material [5]. Process chemistry groups developing asymmetric hydrogenation, biocatalytic resolution, or organocatalytic methods for spirocyclic amine synthesis can use the commercially available enantiopure (S)-building block as an authentic analytical standard for chiral HPLC/SFC method development and as a starting material for method validation against known stereochemical outcomes.

PROTAC and Bifunctional Degrader Construction

The orthogonal protection strategy (Boc on 4-amine, free NH at 8-position piperidine) and the rigid spirocyclic geometry of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate are well-suited for constructing PROTACs and other bifunctional degraders. The spirocyclic scaffold provides a conformationally constrained linker element with two exit vectors at defined angles, which is valuable for optimizing ternary complex formation between the target protein, E3 ligase, and the degrader molecule. The SHP2-targeting component can be installed at the 8-position while the E3 ligase-recruiting moiety (e.g., VHL or CRBN ligand) is attached at the 4-position after Boc removal, or vice versa, enabling systematic linker geometry exploration . The clinical validation of SHP2 as an oncology target combined with the emerging interest in SHP2 degraders provides a specific, evidence-supported rationale for procuring this building block for PROTAC design.

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